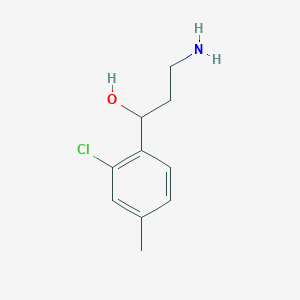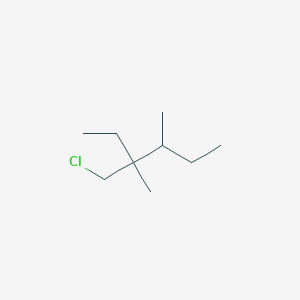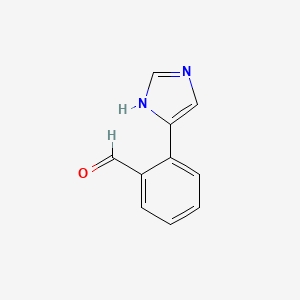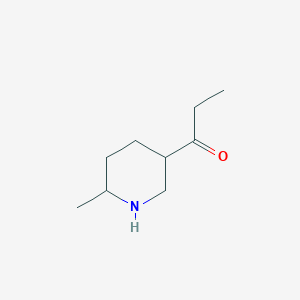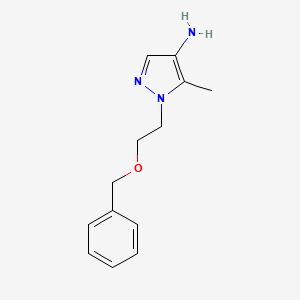
(2-Fluoroethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoroethyl)dimethylamine is an organic compound with the molecular formula C4H10FN It is a secondary amine where the nitrogen atom is bonded to two methyl groups and one 2-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reaction with 2-Fluoroethanol: Dimethylamine reacts with 2-fluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The continuous flow process allows for efficient production and easy scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoroethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Fluoroethyl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Fluoroethyl)dimethylamine involves its interaction with molecular targets through its amine and fluoroethyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler secondary amine with two methyl groups.
2-Fluoroethylamine: A primary amine with a 2-fluoroethyl group.
N,N-Dimethyl-2-fluoroethylamine: A tertiary amine with similar structural features.
Uniqueness
(2-Fluoroethyl)dimethylamine is unique due to the presence of both dimethylamine and 2-fluoroethyl groups. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H10FN |
|---|---|
Poids moléculaire |
91.13 g/mol |
Nom IUPAC |
2-fluoro-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H10FN/c1-6(2)4-3-5/h3-4H2,1-2H3 |
Clé InChI |
JUJFZZAZRUJOBU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
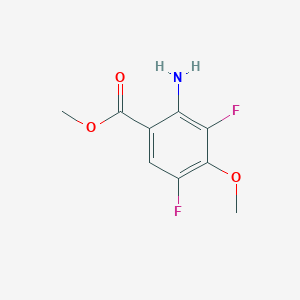
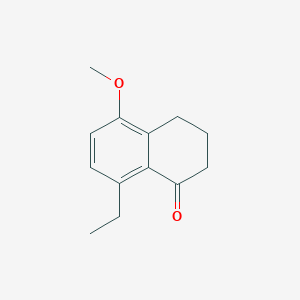
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
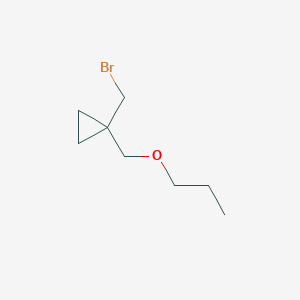
![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
